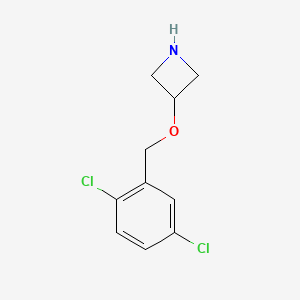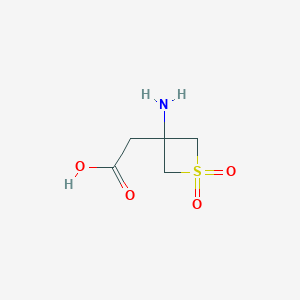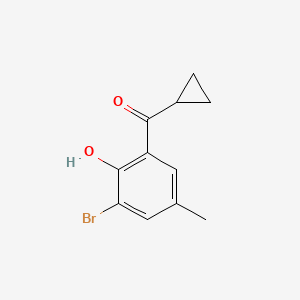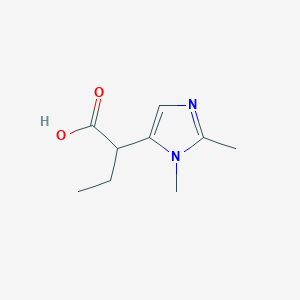![molecular formula C9H19NO2 B13313606 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13313606.png)
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is an organic compound with the molecular formula C₉H₁₉NO₂ It is a type of amino alcohol, which means it contains both an amino group (-NH₂) and hydroxyl groups (-OH) in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol typically involves the reaction of 2-methylcyclopentylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the amine to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl groups can participate in additional bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-1,3-propanediol: A structurally similar compound with two hydroxyl groups and an amino group.
2-Methylamino-1,3-propanediol: Another related compound with a methyl group attached to the amino group.
Uniqueness
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2-[(2-methylcyclopentyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C9H19NO2/c1-7-3-2-4-9(7)10-8(5-11)6-12/h7-12H,2-6H2,1H3 |
InChIキー |
BITZGJKNDBMTDV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1NC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)

![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)


![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)
![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)


![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13313578.png)
![4-Chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13313579.png)


![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)
